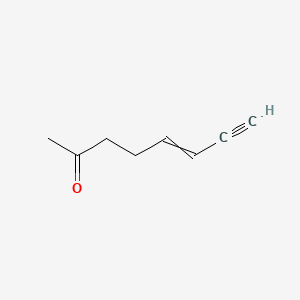
Oct-5-en-7-yn-2-one
カタログ番号 B561490
分子量: 122.167
InChIキー: PYLNVVNSWTXXMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05231232
Procedure details


In accordance with a procedure suggested by L. Miginiac, et al., Org. Prep. Proced. Int., 10, 261 (1978), a mixture containing 2.81 g (17.7 mmoles) of 5-bromo-3-methyl-3-penten-1-yne (produced in accordance with Example I), 3.27 g (23.6 mmoles) of anhydrous potassium carbonate, and 2.00 mL (19.5 mmoles) of 2,4-pentanedione (purchased from Aldrich Chemical Co., Milwaukee, Wis.) in 12.0 mL of absolute ethanol was heated, protected from atmospheric moisture, at reflux for 19 hours. The cooled mixture was diluted with 60 mL of water to dissolve the inorganic solids and the product was isolated by extraction (3×60 mL) with 1:1 (v/v) ether:hexane. After subsequent washing of the combined organic extracts with 10% aqueous sodium chloride (3×80 mL), the organic layer was dried over anhydrous magnesium sulfate and filtered. Removal of the volatile organic solvents by evaporation at reduced pressure, followed by evaporative distillation, afforded 1.67 g (69% yield) of the named ketone: boiling point 82°-91° C. (bath temperature, 2.5 mm). The identity and purity of this known ketone were ascertained by IR and proton NMR analysis. An alternate synthesis of this ketone has been described by P. I. Zakharova, et al., Chem. Abstracts. 75, 109784h (1971).
Name
5-bromo-3-methyl-3-penten-1-yne
Quantity
2.81 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH:3]=[C:4](C)[C:5]#[CH:6].C(=O)([O-])[O-].[K+].[K+].CC(=O)[CH2:16][C:17](=[O:19])[CH3:18].CCOCC>C(O)C.O.CCCCCC>[CH3:16][C:17](=[O:19])[CH2:18][CH2:2][CH:3]=[CH:4][C:5]#[CH:6] |f:1.2.3|
|
Inputs


Step One
|
Name
|
5-bromo-3-methyl-3-penten-1-yne
|
|
Quantity
|
2.81 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=C(C#C)C
|
|
Name
|
|
|
Quantity
|
3.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 19 hours
|
|
Duration
|
19 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the inorganic solids
|
WASH
|
Type
|
WASH
|
|
Details
|
After subsequent washing of the combined organic extracts with 10% aqueous sodium chloride (3×80 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the volatile organic solvents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation at reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by evaporative distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCC=CC#C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.67 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

